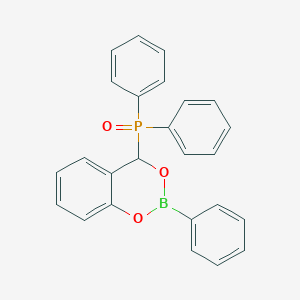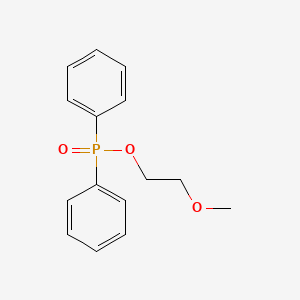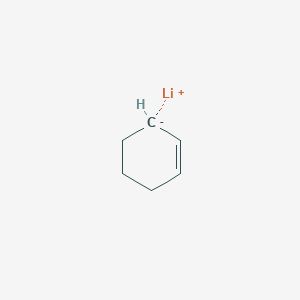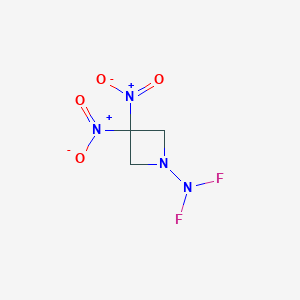![molecular formula C18H32O2Sn B14275324 1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one CAS No. 141700-77-8](/img/structure/B14275324.png)
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one, also known as tributylstannyl furanone, is a fascinating compound with a unique structure. It combines a furan ring with an ethanone (ketone) group, and its chemical formula is C15H24OSn. The compound features a tributylstannyl (SnBu3) substituent attached to the furan ring. Furan derivatives are essential building blocks in organic chemistry and are found in natural products from various sources, including plants, algae, and microorganisms .
Preparation Methods
Synthetic Routes: The synthesis of 1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one involves several steps. One approach is through the reaction of a furan precursor with tributyltin hydride (SnBu3H) under appropriate conditions. The tributylstannyl group is introduced via this stannylating reagent. The overall synthetic route may include protection and deprotection steps to control regioselectivity and achieve the desired product.
Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale syntheses provide valuable insights into its preparation.
Chemical Reactions Analysis
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one can undergo various chemical reactions:
Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding alcohols.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The tributylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Ring Opening: The furan ring can undergo ring-opening reactions, providing access to different derivatives.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products include derivatives with modified stannyl or furan moieties.
Scientific Research Applications
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one finds applications in various scientific fields:
Organic Synthesis: As an intermediate, it contributes to the construction of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug design.
Materials Science: Its unique structure may inspire novel materials with specific properties.
Catalysis: The tributylstannyl group can serve as a ligand in catalytic reactions.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one stands out due to its tributylstannyl substituent. Similar compounds include other furan derivatives, such as 1-(furan-2-yl)ethan-1-one, which lacks the stannyl group . The unique stannyl functionality sets it apart from conventional furanones.
Properties
CAS No. |
141700-77-8 |
|---|---|
Molecular Formula |
C18H32O2Sn |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1-(4-tributylstannylfuran-3-yl)ethanone |
InChI |
InChI=1S/C6H5O2.3C4H9.Sn/c1-5(7)6-2-3-8-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
InChI Key |
UOWXZPFUSXOZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=COC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)


![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)




![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
